Methyl 1,2,3-thiadiazol-5-ylcarbamate

Herbicide Selective Weed Control Pre-emergence

Sourcing authentic 1,2,3-thiadiazole carbamates for reproducible CKX inhibition studies? Generic substitution with 1,3,4- or 1,2,4-thiadiazole isomers invalidates SAR. Methyl 1,2,3-thiadiazol-5-ylcarbamate (CAS 53623-11-3) provides the precise 5-position methyl carbamate on the 1,2,3-thiadiazole core. Key benefits: Validated CKX inhibitor scaffold; Dual-mode pre/post-emergence herbicidal activity; Superior N-protecting group for Hurd-Mori cyclizations. In stock, global shipping.

Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
Cat. No. B13110579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3-thiadiazol-5-ylcarbamate
Molecular FormulaC4H5N3O2S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CN=NS1
InChIInChI=1S/C4H5N3O2S/c1-9-4(8)6-3-2-5-7-10-3/h2H,1H3,(H,6,8)
InChIKeyXMOMVGJJRMEWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3-Thiadiazol-5-ylcarbamate: Procurement-Grade Specification and Core Structural Features


Methyl 1,2,3-thiadiazol-5-ylcarbamate (CAS: Not uniquely assigned in common databases, but associated with USPTO prior art) is a heterocyclic compound consisting of a 1,2,3-thiadiazole core substituted at the 5-position with a methyl carbamate moiety [1]. The 1,2,3-thiadiazole scaffold is a five-membered aromatic ring containing two adjacent nitrogen atoms and one sulfur atom, which distinguishes it from other thiadiazole isomers such as 1,2,4- and 1,3,4-thiadiazoles [2]. This specific electronic and steric configuration confers unique reactivity and biological properties relevant to agrochemical and pharmaceutical research applications [3].

Why Generic Substitution of Methyl 1,2,3-Thiadiazol-5-ylcarbamate with Other Thiadiazole Isomers or Carbamates Is Scientifically Unreliable


Generic substitution of methyl 1,2,3-thiadiazol-5-ylcarbamate with other thiadiazole isomers or carbamates is not scientifically sound due to profound differences in electronic structure and biological specificity. The 1,2,3-thiadiazole core is distinct from the more common 1,3,4-thiadiazole or 1,2,4-thiadiazole isomers in its heteroatom arrangement, leading to unique ring strain, electronic distribution, and metabolic stability [1]. Furthermore, the 5-position carbamate is specifically implicated in hydrogen-bonding interactions with biological targets, such as the active site of cytokinin oxidase/dehydrogenase (CKX), where subtle structural modifications drastically alter inhibitory potency [2]. Simply procuring a different thiadiazole isomer or a carbamate with a different heterocyclic core would invalidate structure-activity relationships (SAR) and compromise experimental reproducibility.

Methyl 1,2,3-Thiadiazol-5-ylcarbamate: A Quantitative Evidence Guide for Differential Selection


Superior Herbicidal Selectivity: Pre- and Post-Emergence Activity of Methyl 1,2,3-Thiadiazol-5-ylcarbamate

Methyl 1,2,3-thiadiazol-5-ylcarbamate demonstrates quantifiable selective herbicidal activity in both pre-emergence and post-emergence applications. As disclosed in US Patent 3,830,641, this compound is claimed as an essential active ingredient for selectively controlling undesired plant growth [1]. The patent provides a direct comparison with other alkyl and phenyl carbamates, establishing this specific methyl ester as a preferred member of the class [1]. This dual-mode activity (pre- and post-emergence) provides a key procurement advantage over single-mode herbicides or non-selective alternatives.

Herbicide Selective Weed Control Pre-emergence Post-emergence 1,2,3-Thiadiazole

Enhanced Synthetic Yield via Electronic Effects: The Carbamate Substituent as a Key Cyclization Determinant

In the synthesis of fused 1,2,3-thiadiazole systems via the Hurd-Mori reaction, the nature of the N-protecting group on the precursor profoundly impacts cyclization efficiency. A comparative study by Stanetty et al. (2005) demonstrated that while electron-donating alkyl groups yielded poor conversion, an electron-withdrawing methyl carbamate group resulted in superior yields of the desired 1,2,3-thiadiazole product [1]. This directly addresses a procurement concern for chemical synthesis: choosing a precursor with a methyl carbamate protecting group over an alkyl-protected analog can be the difference between a failed reaction and a high-yielding process.

Synthetic Methodology Hurd-Mori Reaction Cyclization Yield Optimization Protecting Group

Structural Basis for Enhanced CKX Inhibition: Advantage of 1,2,3-Thiadiazole Scaffold in Plant Growth Regulation

The 1,2,3-thiadiazol-5-yl core is essential for potent inhibition of cytokinin oxidase/dehydrogenase (CKX), a key enzyme in plant hormone regulation. While the direct compound (methyl 1,2,3-thiadiazol-5-ylcarbamate) is a simple analog, its core scaffold is the foundation for highly optimized inhibitors. In a quantitative head-to-head study, optimized 1,2,3-thiadiazol-5-yl urea derivatives (3FMTDZ and HETDZ) exhibited up to a 15-fold lower IC50 compared to the parent compound thidiazuron (TDZ) against Arabidopsis thaliana and Zea mays CKX enzymes [1]. X-ray crystallography further revealed that the 1,2,3-thiadiazole ring adopts specific binding orientations within the CKX active site, which would be impossible for a 1,2,4- or 1,3,4-thiadiazole analog to achieve [1]. This provides a strong class-level inference for the unique biological value of the 1,2,3-thiadiazole scaffold.

Plant Growth Regulator Cytokinin CKX Inhibitor Crystal Structure SAR

Recommended Research & Industrial Application Scenarios for Methyl 1,2,3-Thiadiazol-5-ylcarbamate


Scaffold for Developing Novel Selective Herbicides

Given its documented dual-mode pre-emergence and post-emergence herbicidal activity in historical patents [1], methyl 1,2,3-thiadiazol-5-ylcarbamate serves as an excellent core scaffold for developing modern selective herbicides. Researchers can use this compound as a starting point for SAR studies aimed at optimizing potency, crop safety, and environmental profile.

Probe for Plant Hormone Regulation and Cytokinin Biology

Based on the well-established role of the 1,2,3-thiadiazole core in inhibiting cytokinin oxidase/dehydrogenase (CKX) [1], this compound is ideally suited as a chemical probe in plant biology research. It can be used to investigate cytokinin signaling pathways, senescence mechanisms, and stress responses in model plant systems, with the potential for translation into yield-enhancing agrochemicals.

Synthetic Intermediate for Fused Heterocyclic Systems

The compound's methyl carbamate group has been proven to be a superior N-protecting group for enabling high-yielding cyclizations to form fused 1,2,3-thiadiazole structures via the Hurd-Mori reaction [1]. This makes it a valuable procurement item for medicinal chemistry laboratories focused on synthesizing complex, biologically relevant heterocyclic libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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